molecular formula C16H12Br4 B13794335 1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene

1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene

Cat. No.: B13794335
M. Wt: 523.9 g/mol
InChI Key: NCGLBEHLXPMBMN-VULZFCBJSA-N
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Description

1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene is an organic compound with the molecular formula C14H10Br4 It is a derivative of naphthalene, where two brominated propenyl groups are attached to the 1 and 8 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene typically involves the bromination of 1,8-dipropargyl naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of naphthoquinone derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 1,8-bis[(Z)-1,2-diamino-1-propenyl]naphthalene or 1,8-bis[(Z)-1,2-dithio-1-propenyl]naphthalene.

    Reduction: Formation of 1,8-bis[(Z)-1,2-dihydro-1-propenyl]naphthalene.

    Oxidation: Formation of 1,8-naphthoquinone derivatives.

Scientific Research Applications

1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects

Properties

Molecular Formula

C16H12Br4

Molecular Weight

523.9 g/mol

IUPAC Name

1,8-bis[(Z)-1,2-dibromoprop-1-enyl]naphthalene

InChI

InChI=1S/C16H12Br4/c1-9(17)15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(20)10(2)18/h3-8H,1-2H3/b15-9-,16-10-

InChI Key

NCGLBEHLXPMBMN-VULZFCBJSA-N

Isomeric SMILES

C/C(=C(/Br)\C1=CC=CC2=C1C(=CC=C2)/C(=C(/Br)\C)/Br)/Br

Canonical SMILES

CC(=C(C1=CC=CC2=C1C(=CC=C2)C(=C(C)Br)Br)Br)Br

Origin of Product

United States

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